molecular formula C6H12O5 B7822541 6-Deoxyglucose CAS No. 488-79-9

6-Deoxyglucose

Cat. No. B7822541
CAS RN: 488-79-9
M. Wt: 164.16 g/mol
InChI Key: PNNNRSAQSRJVSB-JGWLITMVSA-N
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Description

D-quinovose is a quinovose.
L-rhamnose is a natural product found in Pogostemon cablin, Salmonella enterica, and other organisms with data available.
6-Deoxyglucose is a metabolite found in the aging mouse brain.

Scientific Research Applications

Conformational Analysis and Inhibition Properties

  • Exploratory Conformational Analysis : 6-Deoxyglucose, a hexokinase inhibitor, was subject to an exploratory conformational analysis. This study utilized ab initio and DFT approaches to understand its structural mechanisms, revealing stable conformations due to hydrogen bonding, which suggests its effectiveness as an inhibitor (Yeung et al., 2003).

Medical Imaging and Metabolic Studies

  • [18F]-2-Fluoro-2-deoxyglucose in Imaging : This glucose analog, used in positron emission tomography imaging, showed that its release rates in cells are influenced by glucose-6-phosphatase activity. This study provides insight into in vivo quantification of this enzyme complex (Caracó et al., 2000).

Biomolecular Interactions and DNA Studies

  • Glucose-Nucleobase Pairs in DNA : Research on 6-Deoxyglucose's interactions with biomolecules found that deoxyoligonucleotides with 6-deoxyglucose can hybridize with complementary strands, demonstrating a preference for purine nucleobases. This provides insights into the noncovalent interactions within DNA (Vengut-Climent et al., 2016).

Biosynthesis Studies

  • 3'-Epimerase in Mycinose Biosynthesis : A study on ChmJ, an enzyme involved in the biosynthesis of dTDP-6-deoxy-D-allose, an intermediate in mycinose biosynthesis, revealed its structural and functional aspects. This enhances understanding of the biosynthesis pathways in natural product chemistry, particularly in antibiotics (Kubiak et al., 2012).

Neurobiology and Cellular Studies

  • Deoxyglucose in Neurodegeneration Studies : A study exploring the role of 2-Deoxy-D-glucose in neurodegeneration found that it induces microglial loss, thereby preventing spontaneous neuronal loss in culture. This provides a unique perspective on the mechanisms of neuroprotection and neurodegeneration (Vilalta & Brown, 2014).

properties

IUPAC Name

(2R,3S,4R,5R)-2,3,4,5-tetrahydroxyhexanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12O5/c1-3(8)5(10)6(11)4(9)2-7/h2-6,8-11H,1H3/t3-,4+,5-,6-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNNNRSAQSRJVSB-JGWLITMVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(C(C(C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]([C@H]([C@@H]([C@H](C=O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701032788
Record name 6-Deoxy-D-glucose
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

164.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Deoxyglucose

CAS RN

7658-08-4, 3615-41-6
Record name 6-Deoxy-D-glucose
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=7658-08-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Quinovose
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name L-Mannose, 6-deoxy-
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 6-Deoxy-D-glucose
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6-deoxy-L-mannose
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.020.722
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Record name QUINOVOSE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2,580
Citations
LF Bisson, DG Fraenkel - Journal of bacteriology, 1983 - Am Soc Microbiol
… The purpose of the present work was to study the uptake of 6-deoxyglucose, which cannot be phosphorylated in the 6 position by the kinases. If6-deoxyglucose is an appropriate analog …
Number of citations: 79 journals.asm.org
V Martinez, M Ingwers, J Smith, J Glushka… - Journal of Biological …, 2012 - ASBMB
… UDP-glucose to UDP-4-keto-6-deoxyglucose. The product was shown by time-resolved 1 H … -6-deoxyglucose-3,5-epimerase/-4-reductase that converts UDP-4-keto-6-deoxyglucose to …
Number of citations: 62 www.jbc.org
E Komor, D Haass, B Komor… - European journal of …, 1973 - Wiley Online Library
The K m value for 6‐deoxyglucose influx into Chlorella vulgaris was found to be 0.21 mM and for efflux it was 21 mM. The sugar was accumulated up to 1500‐fold, an accumulation …
Number of citations: 63 febs.onlinelibrary.wiley.com
CW Keevil, AS McDermid, PD Marsh… - Archives of …, 1986 - Springer
… ,Nl-dicyclohexyl carbodiimide, also reduced 6-deoxyglucose uptake as did 100 mM lactate. … abolished 6deoxyglucose transport. This suggests that the driving force for 6-deoxyglucose …
Number of citations: 29 link.springer.com
JL Brooks, E Christensen… - Proceedings of the …, 1961 - journals.sagepub.com
6-Deoxy-D-glucose has been shown to be an inhibitor of glucose oxidation in rat kidney slices, mouse adipose tissue, and rat diaphragm. The raio of 6-DOG to glucose which gave a 50…
Number of citations: 6 journals.sagepub.com
RJ Stern, TY Lee, TJ Lee, W Yan… - …, 1999 - microbiologyresearch.org
… tuberculosis RmlC enzyme with dTDP-4-keto-6deoxyglucose resulted in the conversion of approximately 7 O/O of dTDP-4-keto6-deoxyglucose to dTDP-4-keto-rhamnose. The enzyme …
Number of citations: 83 www.microbiologyresearch.org
D Villadsen, S Smith - Plant molecular biology, 2004 - Springer
The response of some plant genes to glucose analogues 3-O-methylglucose (3OMG) or 6-deoxyglucose (6DOG) has been cited as evidence for metabolism-independent glucose …
Number of citations: 46 link.springer.com
KJ Linton, BW Jarvis, CR Hutchinson - Gene, 1995 - Elsevier
Genes involved in deoxysugar metabolism, encoding thymidine diphospho (TDP)-glucose 4,6-dehydratase (gdh) and a putative TDP-4-keto-6-deoxyglucose 3,5-epimerase (kde), were …
Number of citations: 60 www.sciencedirect.com
WCL Ford, GMH Waites - Contraception, 1981 - Elsevier
… be produced by a single dose of 6-chloro-6-deoxyglucose, … from rats given 6-chloro-6-deoxyglucose (240 mg/kg/day for 14 … , testis or muscle from rats given 6-chloro-6-deoxyglucose …
Number of citations: 26 www.sciencedirect.com
SK GODA, M AKHTAR - The Journal of Antibiotics, 1992 - jstage.jst.go.jp
… D-[6-3H3]6-Deoxy-5-ketoglucose (10) and D-[5,6-3H2]6-deoxyglucose (ll) were incorporated into neomycins Band Cusing a growing culture of Streptomyces fradiae. D-[6-3H]6-Deoxy-5…
Number of citations: 18 www.jstage.jst.go.jp

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